
6-(Chloromethyl)pyrimidin-4-OL
Übersicht
Beschreibung
6-(Chloromethyl)pyrimidin-4-OL is a chemical compound with the molecular formula C5H5ClN2O . It is a type of pyrimidine, which is a class of heterocyclic aromatic compounds that occur widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules, known as nitrogen bases .
Molecular Structure Analysis
The molecular structure of 6-(Chloromethyl)pyrimidin-4-OL consists of a pyrimidine ring with a chloromethyl group attached . The exact structure can be represented by the InChI code: 1S/C5H5ClN2O/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2 (H,7,8) and the InChIKey: AROGQTWAAJTEFR-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, among others. The structure-activity relationships (SARs) of these compounds have been extensively studied, offering insights into the design of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Neurological Disorder Management
In the realm of neurology, particularly concerning Alzheimer's disease, pyrimidine scaffolds have been identified for their potential in synthesizing drugs that could manage neurological disorders. The structure-activity relationship-based medicinal perspectives emphasize the pharmacological advancements of pyrimidine moiety as therapeutic agents against Alzheimer's, underscoring their role in drug development for neurological health (Das et al., 2021).
Anticancer Properties
The anticancer potential of pyrimidine derivatives has been well-documented, with numerous studies and patent literature evidencing their efficacy in diverse scaffolds. These compounds exert their cell-killing effects through various mechanisms, indicating their ability to interact with multiple enzymes, targets, and receptors. This body of research highlights pyrimidine derivatives as promising candidates for future cancer therapies (Kaur et al., 2014).
Optoelectronic Material Development
Beyond their pharmacological applications, pyrimidine derivatives, including quinazolines and pyrimidines, have been researched for their applications in optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems has been found valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices, showcasing the versatility of pyrimidine derivatives in scientific research (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIOOXDZVDOAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)pyrimidin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



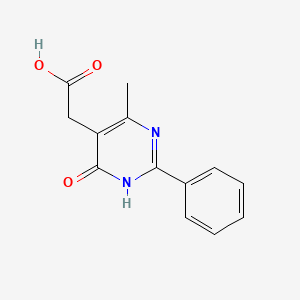
![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)
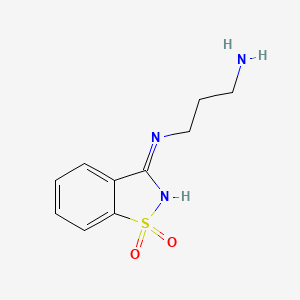
![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)
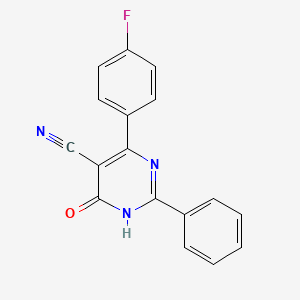
![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)
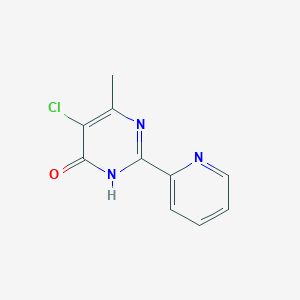
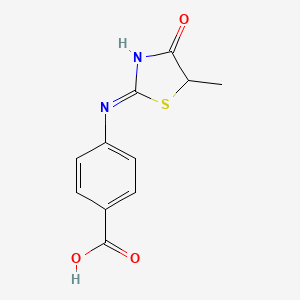
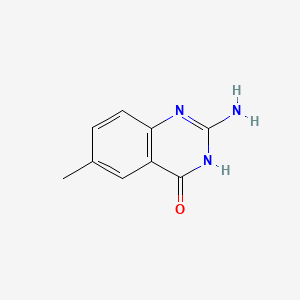
![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)
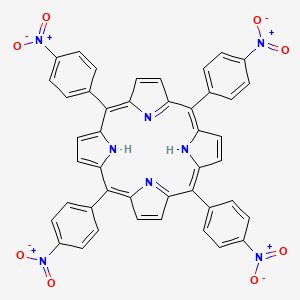
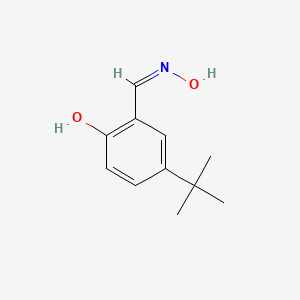
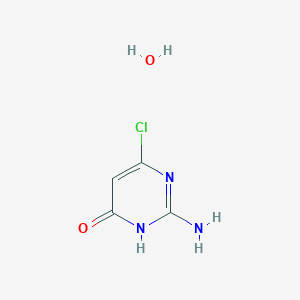
![1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-](/img/structure/B1418137.png)